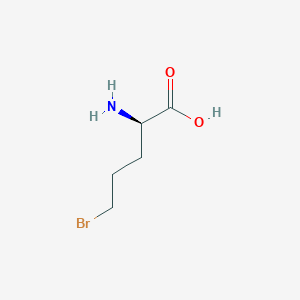![molecular formula C7H2ClN3S B11903570 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable microwave-assisted synthesis due to its efficiency and high yield. This method is advantageous for large-scale production as it reduces reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cyclization Reactions: These reactions often require catalysts such as copper iodide and conditions like microwave irradiation to facilitate the formation of the desired product.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Biological Research: Its derivatives are studied for their potential as enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of 2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives have been reported to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[5,4-b]pyridine Derivatives: These analogs have been studied for their pharmacological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential for further functionalization, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C7H2ClN3S |
|---|---|
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
2-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
Clé InChI |
AETBYKJUQZRNSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C=N1)SC(=N2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)




![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)

